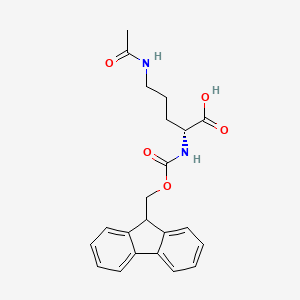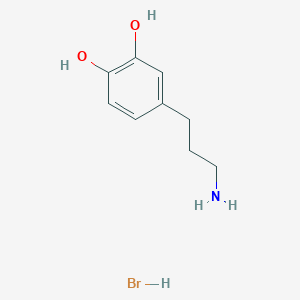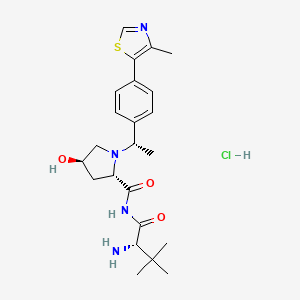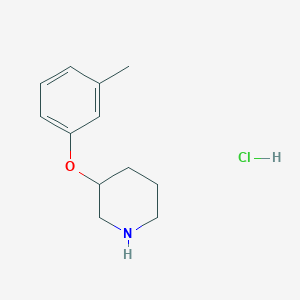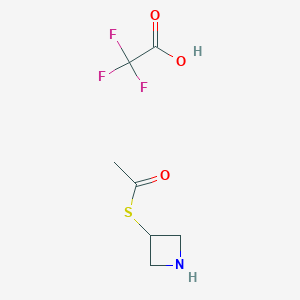
2-Azidopropane-1,3-diaminium chloride
説明
2-Azidopropane-1,3-diaminium chloride is a useful research compound. Its molecular formula is C3H11Cl2N5 and its molecular weight is 188.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azidopropane-1,3-diaminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidopropane-1,3-diaminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diazo-Transfer Reagents : 2-Azido-1,3-dimethylimidazolinium salts, closely related to 2-Azidopropane-1,3-diaminium chloride, are efficient diazo-transfer reagents for 1,3-dicarbonyl compounds. They provide high yields and easy isolation of 2-diazo-1,3-dicarbonyl compounds (Kitamura et al., 2011). These reagents are promising tools for the synthesis of 1,3-dicarbonyl compounds due to their efficiency in producing 2-diazo-1,3-dicarbonyl compounds under mild conditions (Kitamura, Tashiro, & Okauchi, 2009).
Advanced Oxidation Processes : In environmental chemistry, chloride ions, such as those in 2-Azidopropane-1,3-diaminium chloride, can impact the degradation of pollutants. For instance, high chloride concentrations can enhance the degradation of certain dyes in sulfate radical-based advanced oxidation processes, although they may inhibit the mineralization of these dyes and potentially lead to the formation of chlorinated aromatic compounds (Yuan, Ramjaun, Wang, & Liu, 2011).
Synthesis of Azidoalcohols and Azidoamines : Cerium(III) chloride and sodium azide can enable the synthesis of 1,2-azidoalcohols and 1,2-azidoamines under mild and neutral conditions. These compounds are useful in organic chemistry for various synthesis applications (Sabitha, Babu, Rajkumar, & Yadav, 2002).
Solid-State Structures and Crystallography : Compounds similar to 2-Azidopropane-1,3-diaminium chloride, like 2,2-dimethylpropane-1,3-diamine/HCl/H2O-system, have been studied for their polymorphic forms and complex crystal structures. These studies contribute to the understanding of solid-state structures in chemistry (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Surfactants and Corrosion Inhibition : Gemini surfactants, which can be synthesized using compounds like 2-Azidopropane-1,3-diaminium chloride, are effective in inhibiting corrosion of metals. For example, novel gemini surfactants based on benzalkonium tetrafluoroborate have been shown to inhibit the corrosion of brass alloys in heat exchangers (Ashmawy, Said, Naguib, Yao, & Bedair, 2022).
Peptide Synthesis : In biochemistry, copper(I)-catalyzed 1,3-dipolar cycloadditions, which can involve azides like those in 2-Azidopropane-1,3-diaminium chloride, are used to produce diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones and side chains. This method is significant for peptide synthesis on solid phases (Tornøe, Christensen, & Meldal, 2002).
特性
IUPAC Name |
(3-azaniumyl-2-azidopropyl)azanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPKAYHDEXKCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopropane-1,3-diaminium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl](/img/structure/B8179274.png)
![[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride](/img/structure/B8179277.png)
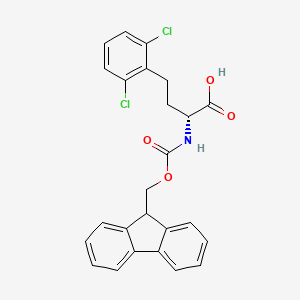
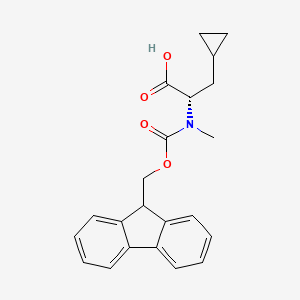
![(2S)-3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B8179298.png)
![(2S)-3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8179310.png)
